Tert-butyl (2-(2-((((2,5-dioxopyrrolidin-1-YL)oxy)carbonyl)oxy)ethoxy)ethyl)carbamate
Description
Tert-butyl 4,5-bis(ethoxymethoxy)-2-iodophenethylcarbamate is a synthetic organic compound featuring a phenethyl backbone substituted with ethoxymethoxy groups at the 4- and 5-positions, an iodine atom at the 2-position, and a tert-butyl carbamate moiety. The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthetic processes.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O8/c1-14(2,3)23-12(19)15-6-7-21-8-9-22-13(20)24-16-10(17)4-5-11(16)18/h4-9H2,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRYBVSKYWJYGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
159156-96-4 | |
| Details | Compound: Poly(oxy-1,2-ethanediyl), α-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-ω-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]- | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-ω-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159156-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID901105034 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-ω-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901105034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159156-96-4 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-ω-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901105034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-amido-PEG-Succinimidyl Carbonate involves the reaction of t-Boc-N-amido-PEG with succinimidyl carbonate. The coupling between the amine and the succinimidyl carbonate forms an amide bond. This reaction is typically carried out in an aqueous solution at a pH range of 7 to 9 .
Industrial Production Methods
Industrial production of t-Boc-N-amido-PEG-Succinimidyl Carbonate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
t-Boc-N-amido-PEG-Succinimidyl Carbonate primarily undergoes substitution reactions. The removal of the t-Boc protecting group under acidic conditions (using trifluoroacetic acid or hydrochloric acid) produces a primary amine, which can then react with various electrophiles .
Common Reagents and Conditions
Reagents: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), primary amines, and other electrophiles.
Conditions: The deprotection of the t-Boc group is typically carried out under acidic conditions.
Major Products
The major products formed from these reactions are amide bonds between the PEG polymer and the primary amine, resulting in a variety of functionalized PEG derivatives .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl carbamates are widely used in medicinal chemistry as protective groups for amines. The compound's structure allows for the selective release of amines under acidic conditions, making it useful in the synthesis of various pharmaceutical agents.
Case Study: Anti-inflammatory Activity
Research has demonstrated that derivatives of tert-butyl carbamates exhibit significant anti-inflammatory properties. For instance, compounds synthesized from tert-butyl 2-amino phenylcarbamate showed promising results in inhibiting inflammation in animal models, with inhibition rates ranging from 39% to over 54% compared to standard anti-inflammatory drugs like indomethacin . This suggests potential therapeutic applications in treating inflammatory diseases.
Drug Delivery Systems
The compound's ability to form stable amide bonds with primary amines positions it as a candidate for drug delivery systems. Its use as a polymeric carrier can enhance the solubility and bioavailability of poorly soluble drugs.
Case Study: PEGylation
Tert-butyl carbamate derivatives can be utilized in the PEGylation of therapeutic proteins. This process involves attaching polyethylene glycol (PEG) chains to drugs to improve their pharmacokinetic properties. The ability to remove the tert-butyl group under specific conditions allows for the controlled release of the active drug.
Chemical Intermediate
In synthetic organic chemistry, tert-butyl (2-(2-((((2,5-dioxopyrrolidin-1-YL)oxy)carbonyl)oxy)ethoxy)ethyl)carbamate serves as an important intermediate for synthesizing more complex molecules.
Synthesis Pathways
The synthesis of this compound can involve multiple steps including:
- Esterification
- Amine protection and deprotection
- Coupling reactions with various carboxylic acids
These pathways are critical for developing new pharmaceuticals and agrochemicals.
Summary Table of Applications
Mechanism of Action
The mechanism of action of t-Boc-N-amido-PEG-Succinimidyl Carbonate involves the formation of stable amide bonds with primary amines. The succinimidyl carbonate group reacts with the amine to form an amide bond, while the t-Boc protecting group can be removed under acidic conditions to reveal a primary amine for further reactions . This allows for the functionalization of PEG polymers with various biomolecules and drugs, enhancing their solubility, stability, and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous tert-butyl carbamates and related derivatives, focusing on structural features, synthesis, physicochemical properties, and inferred biological activity.
Structural Features
Key Observations :
- Substituent Effects : The target compound’s ethoxymethoxy groups contrast with fluorine/trifluoromethyl substituents in analogs , which are electron-withdrawing and influence reactivity. Iodine provides a heavy atom for crystallography or radiopharmaceutical applications, unlike fluorine in .
- Core Structure : The phenethyl backbone differs from acridine () or cyclohexenyl-phenyl systems (), impacting conjugation and steric interactions.
Physicochemical Properties
*Estimated based on structural analogs.
Research Implications
The tert-butyl carbamate group in the target compound enhances synthetic versatility, while iodine and ethoxymethoxy substituents offer unique reactivity and solubility profiles. Compared to fluorine-based analogs (), iodine may improve binding affinity in halogen-rich environments. AIM4’s anti-aggregation effects ) or as a radiotracer.
Biological Activity
Tert-butyl (2-(2-((((2,5-dioxopyrrolidin-1-YL)oxy)carbonyl)oxy)ethoxy)ethyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound is classified as an amine-reactive polyethylene glycol (PEG) polymer. Its structure allows it to form stable amide bonds with primary amines, making it a useful tool in various biochemical applications. The molecular formula is , with a molecular weight of 346.33 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through covalent bonding. The t-Boc protecting group can be removed under acidic conditions, exposing a primary amine that can further react with other functional groups. This property is crucial for drug design, particularly in the development of targeted therapies.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its effects on cancer cells and other biological systems.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Cytotoxicity | Exhibits cytotoxic effects on certain cancer cell lines, inducing apoptosis. |
| Target Engagement | Engages specific proteins involved in cellular signaling pathways. |
| Inhibition Studies | Demonstrates inhibitory effects on key enzymes associated with cancer progression. |
Case Studies and Research Findings
-
Cytotoxic Effects on Cancer Cells :
A study demonstrated that this compound induced apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways . The compound showed significant potency against various cancer types, suggesting its potential as an anticancer agent. -
Protein Interaction Studies :
Research has shown that this compound can selectively bind to proteins involved in critical cellular processes. For instance, it was found to inhibit the activity of HSET (KIFC1), a protein essential for mitotic spindle formation in centrosome-amplified cancer cells . This inhibition leads to the induction of multipolar mitotic spindles, resulting in cell death. -
In Vivo Evaluations :
In vivo studies using animal models have indicated that the compound exhibits favorable pharmacokinetic properties, including good bioavailability and metabolic stability. These characteristics are essential for developing effective therapeutic agents .
Q & A
Q. Optimization Strategies :
- Stoichiometry : Maintain a 1:1.1 molar ratio of carbamate precursor to NHS ester to drive the reaction to completion.
- Temperature Control : Slow addition of DEAD at 0°C minimizes side reactions (e.g., epoxidation of ethylene glycol derivatives).
- Moisture Sensitivity : Use anhydrous solvents and inert atmosphere to prevent hydrolysis of the NHS-activated intermediate.
Basic Question: Which characterization techniques are most effective for confirming the structure and purity of this compound?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS ([M+H]+ = 590 m/z) matches the molecular formula C₁₉H₂₈N₂O₈ .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities <1% .
Critical Note : TLC monitoring (Rf ~0.5 in ethyl acetate/hexane 3:7) is recommended during synthesis to track reaction progress .
Advanced Question: How do reaction conditions influence the stability of the NHS ester moiety in this compound, and what are the implications for its use in bioconjugation?
Answer:
The NHS ester group is prone to hydrolysis, especially under aqueous or basic conditions. Key findings:
- pH Sensitivity : Hydrolysis accelerates at pH >7.0, with a half-life of <1 hour in phosphate buffer (pH 8.0) .
- Storage Stability : Anhydrous DMF or DMSO solutions at -20°C retain >90% activity for 6 months, whereas aqueous solutions degrade within days .
- Bioconjugation Applications :
Advanced Question: What crystallographic data or hydrogen-bonding patterns are reported for tert-butyl carbamate derivatives, and how do these inform solid-state reactivity?
Answer:
Crystal structure analyses (e.g., CCDC entries) reveal:
- Hydrogen Bonding : The carbamate NH forms strong H-bonds with carbonyl oxygen (d = 2.89 Å, θ = 165°), stabilizing layered molecular packing .
- Halogen Interactions : Fluorine substituents on aromatic rings participate in C–F···H–C contacts (d = 2.95 Å), influencing solubility and melting points .
- Reactivity Implications :
Advanced Question: How can contradictory data on the compound’s stability in acidic/basic media be reconciled, and what methodological adjustments are recommended?
Answer:
Discrepancies arise from solvent systems and impurity profiles:
- Acidic Conditions (pH <3) : Rapid cleavage of the tert-butyl group occurs in TFA/DCM (1:1), but not in HCl/dioxane, likely due to protonation differences .
- Basic Conditions (pH >10) : Hydrolysis of the carbamate is observed in NaOH/MeOH, yet stability in NH3/THF suggests solvent polarity modulates reactivity .
Methodological Recommendations : - Controlled Deprotection : Use TFA:DCM (1:1, 0°C, 30 minutes) for selective tert-butyl removal without NHS ester degradation .
- Buffered Systems : Employ HEPES (pH 7.4) for aqueous studies to balance reactivity and stability .
Basic Question: What are the documented side reactions during synthesis, and how can they be mitigated?
Answer:
Common side reactions include:
-
Ethylene Glycol Oligomerization : Occurs at elevated temperatures (>40°C), forming dimers/trimers. Mitigation: Strict temperature control during DEAD addition .
-
NHS Ester Hydrolysis : Competing with coupling, especially in humid environments. Mitigation: Use molecular sieves in anhydrous DCM .
-
Byproduct Table :
Byproduct Source Removal Method Triphenylphosphine oxide DEAD reaction Column chromatography (EtOAc/hexane) Hydrazine adducts Hydrazine cleavage step Acidic wash (1N HCl)
Advanced Question: What role does this compound play in synthesizing bioactive conjugates (e.g., integrin-targeted molecules), and what analytical challenges arise?
Answer:
The NHS ester enables covalent conjugation to amine-containing biomolecules:
- Case Study : Activation of αvβ3 integrin-targeted peptides via carbamate linkage, confirmed by LC-MS ([M+H]+ = 590 m/z) .
- Analytical Challenges :
Advanced Question: How do solvent polarity and dielectric constant affect the compound’s reactivity in nucleophilic acyl substitution?
Answer:
Solvent effects were quantified via kinetic studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
